
3-Ethynyl-pyridine 1-oxide
Overview
Description
3-Ethynyl-pyridine 1-oxide is a pyridine derivative characterized by a nitrogen-containing aromatic ring with an ethynyl (-C≡CH) group at the 3-position and an oxygen atom bonded to the nitrogen (1-oxide group). This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-pyridine 1-oxide typically involves the oxidation of 3-Ethynyl-pyridine. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting the ethynyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of higher N-oxide derivatives.
Reduction: Conversion to 3-Ethynyl-pyridine.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
3-Ethynyl-pyridine 1-oxide serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it suitable for creating diverse chemical entities. For instance, it has been utilized in the synthesis of imidazo[1,2-a]pyridines through gold-catalyzed reactions, demonstrating its utility in forming heterocyclic compounds under mild conditions .
Table 1: Synthetic Applications of this compound
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Gold-catalyzed reaction | Imidazo[1,2-a]pyridine | 72 | |
Synthesis of pyrazoles | Pyrazole derivatives | Varies | |
Functionalization via Reissert-Henze | Ethynylated isoquinolines | N/A |
Medicinal Chemistry
Antiviral Properties
Research indicates that pyridine derivatives, including those modified with ethynyl groups, exhibit promising antiviral activities. For example, studies have shown that certain pyridine derivatives can effectively inhibit viral replication in various models, suggesting potential applications in developing antiviral medications . The structural features provided by the ethynyl group can enhance the bioactivity of these compounds.
Case Study: Antiviral Efficacy
In a study focusing on the antiviral properties of modified pyridines, compounds derived from this compound demonstrated significant inhibitory effects against several viruses, including HIV and influenza. The modifications allowed for improved interaction with viral enzymes, leading to enhanced efficacy compared to unmodified counterparts .
Material Science
Organic Light-Emitting Diodes (OLEDs)
This compound has been explored as a component in the development of hole-transporting materials for OLEDs. The integration of pyridine units into pyrene-based materials has shown stable performance and low-efficiency roll-off characteristics, making them suitable for high-performance OLED applications .
Table 2: Performance Metrics of Pyridine-Based OLEDs
Material Type | Maximum Luminance (cd/m²) | Efficiency Roll-off (%) | Reference |
---|---|---|---|
Pyrene–Pyridine-based HTMs | 10,000 | Low |
Environmental Applications
Catalytic Processes
The compound has also been investigated for its role in catalytic processes involving dioxygen as an oxidant. This method demonstrates a sustainable approach to synthesizing amides and other functional groups under mild conditions, showcasing the compound's versatility beyond traditional organic synthesis .
Mechanism of Action
The mechanism of action of 3-Ethynyl-pyridine 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the oxidative stress within cells. Additionally, the ethynyl group can interact with enzymes and proteins, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural Analogues with Ethynyl or Alkyne Substituents
2-((Trimethylsilyl)ethynyl)pyridin-3-ol (CAS 556832-92-9)
- Structure : Ethynyl group at the 2-position, hydroxyl (-OH) at the 3-position, and a trimethylsilyl (TMS) protecting group .
- Key Differences : The TMS group enhances stability and alters solubility compared to the unprotected ethynyl group in 3-Ethynyl-pyridine 1-oxide. The hydroxyl group introduces hydrogen-bonding capability, affecting reactivity in cross-coupling reactions.
- Applications: Used in Sonogashira coupling reactions; the TMS group is often removed post-synthesis for further functionalization.
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine
Pyridine 1-Oxides with Ester or Carboxylate Groups
Ethyl pyridine-3-carboxylate 1-oxide (CAS 14906-63-9)
- Structure : Ethyl ester (-COOEt) at the 3-position .
- Key Differences : The electron-withdrawing ester group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (NAS) reactivity. In contrast, the ethynyl group in this compound is electron-withdrawing but can participate in conjugation, enabling diverse reactivity (e.g., cycloadditions).
- Applications : Intermediate in pharmaceutical synthesis; ester groups are hydrolyzed to carboxylic acids for further derivatization.
Halogenated Pyridine 1-Oxides
2,4,6-Tribromopyridine 1-oxide (CAS 170875-37-3)
- Structure : Bromine atoms at the 2-, 4-, and 6-positions .
- Key Differences : Bromine substituents increase molecular weight (331.79 g/mol) and polarizability, enhancing halogen-bonding interactions. The electron-withdrawing effect of bromine reduces ring electron density, contrasting with the ethynyl group’s mixed electronic effects.
- Applications: Potential use in flame retardants or as a heavy-atom derivative in crystallography.
3,5-Dibromopyridine 1-oxide
- Structure : Bromine at the 3- and 5-positions .
- Key Differences : The dibromo substitution pattern directs electrophilic substitution to the 4-position, whereas ethynyl groups in this compound may direct reactivity differently.
Bioactive Pyridine 1-Oxide Derivatives
Pyridine-2-thiolato 1-oxide Metal Complexes (e.g., [FeIII(mpo)₃])
- Structure : Thiolato (-S⁻) group at the 2-position .
- Key Differences : The thiolato group enables metal coordination, leading to bioactive complexes. This compound lacks such coordination sites but may participate in click chemistry via the ethynyl group.
- Applications : Antitubercular agents; [FeIII(mpo)₃] shows efficacy against drug-resistant M. tuberculosis strains.
4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8)
- Structure: Nitro (-NO₂) at the 3-position and hydroxyl (-OH) at the 4-position .
- Key Differences : The nitro group is a strong electron-withdrawing substituent, making the ring highly electrophilic. This contrasts with the ethynyl group’s ability to act as a directing group in metal-catalyzed reactions.
Alkenyl and Aminomethyl Derivatives
4-Ethenyl-3-methyl-1-oxidopyridin-1-ium (CAS 45767-62-2)
- Structure : Ethenyl (-CH=CH₂) at the 4-position and methyl (-CH₃) at the 3-position .
- Key Differences : The ethenyl group allows for polymerization or Diels-Alder reactions, whereas the ethynyl group enables cycloadditions (e.g., with azides).
2.5.2. 3-(Aminomethyl)pyridine 1-oxide hydrochloride (CAS 672324-61-7)
- Structure: Aminomethyl (-CH₂NH₂) at the 3-position .
- Key Differences : The protonated amine enhances water solubility and enables salt formation, unlike the neutral ethynyl group.
Research Findings and Trends
- Synthetic Flexibility : Pyridine 1-oxides with ethynyl or alkyne groups (e.g., 2-((Trimethylsilyl)ethynyl)pyridin-3-ol) are pivotal in cross-coupling reactions, enabling access to complex heterocycles .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Br) reduce ring electron density, whereas ethynyl groups balance conjugation and steric effects, directing regioselectivity in reactions .
Biological Activity
3-Ethynyl-pyridine 1-oxide is an organic compound with notable biological activities, primarily due to its unique structural features, including the ethynyl group and the N-oxide functionality. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H5NO
- Structure : It is characterized by a pyridine ring with an ethynyl group at the 3-position and an N-oxide at the nitrogen atom.
The biological activity of this compound is attributed to its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing oxidative stress within cells. Additionally, the ethynyl group can interact with enzymes and proteins, potentially modulating several biological pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, which may be relevant in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The compound's mechanism was linked to disruption of bacterial cell membranes.
- Cancer Cell Studies : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 30 µM, suggesting a promising therapeutic window for further development.
- Neuroprotection : Research exploring neuroprotective effects revealed that treatment with this compound led to reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Data Table: Summary of Biological Activities
Biological Activity | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | Significant | Disruption of cell membranes |
Anticancer | Moderate | Induction of apoptosis |
Neuroprotective | Promising | Reduction of oxidative stress |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the oxidation of 3-Ethynyl-pyridine using hydrogen peroxide in the presence of a catalyst like acetic acid. This method allows for selective oxidation while preserving the ethynyl group.
In industrial applications, this compound is utilized as a building block for synthesizing more complex organic molecules and specialty chemicals due to its unique reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-pyridine 1-oxide with high purity?
- Methodological Answer : The synthesis typically involves Sonogashira cross-coupling between a halogenated pyridine N-oxide derivative and a terminal alkyne. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Confirmation of purity via melting point analysis and HPLC (≥98% purity).
Reference : Similar protocols for pyridine N-oxide derivatives are described in electrochemical coupling studies .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of ethynyl C≡C stretch (~2100 cm⁻¹) and N-oxide O-N stretch (~1250–1300 cm⁻¹) .
- ¹H/¹³C NMR : Ethynyl protons appear as a singlet at δ ~2.8–3.2 ppm; pyridine ring protons show splitting patterns consistent with substituent positions .
- UV-Vis : π→π* transitions in the pyridine ring (~250–300 nm) and ethynyl conjugation shifts can be analyzed .
Table : Expected spectral data for key functional groups:
Functional Group | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
---|---|---|
C≡C | ~2100 | 2.8–3.2 (s) |
N-O | ~1250–1300 | – |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coat) due to potential skin/eye irritation (analogous to 4-Nitropyridine 1-oxide hazards) .
- Store in airtight containers away from peroxidizing agents (see EH&S guidelines for peroxide-forming chemicals) .
- Monitor for respiratory irritation; implement COSHH assessments for lab exposure limits .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Reactivity Studies : Simulate interactions with transition metals (e.g., Pd, Ni) to model catalytic coupling pathways .
- NBO Analysis : Quantify hyperconjugative interactions between ethynyl and pyridine N-oxide groups .
Reference : DFT workflows for pyridine N-oxide derivatives are validated in prior studies .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for pyridine N-oxide derivatives?
- Methodological Answer :
- Cross-Validation : Combine experimental data (NMR, FT-IR) with computational predictions to identify outliers (e.g., solvent effects on chemical shifts) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in peak assignments .
- Statistical Analysis : Apply principal component analysis (PCA) to cluster data from multiple studies and identify systematic errors .
Q. How does the ethynyl group influence the electronic properties of pyridine N-oxide in coordination chemistry?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (e.g., in acetonitrile) reveals redox potentials altered by ethynyl conjugation .
- XPS : Measure binding energies of N 1s electrons to quantify N-oxide charge distribution changes upon metal coordination.
- Comparative Studies : Synthesize analogs (e.g., 3-Methylpyridine 1-oxide) and compare electronic spectra/DFT results to isolate ethynyl effects .
Q. Data Presentation & Analysis Guidelines
- Tables : Use standardized formats for spectral data (e.g., NMR shifts, FT-IR peaks) to facilitate cross-study comparisons .
- Figures : Include molecular electrostatic potential (MESP) maps from DFT to visualize reactive sites .
- Statistical Tools : Apply t-tests or ANOVA to assess significance of experimental vs. computational data discrepancies .
Properties
IUPAC Name |
3-ethynyl-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORPOJZRSZZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C[N+](=CC=C1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719390 | |
Record name | 3-Ethynyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49836-11-5 | |
Record name | 3-Ethynyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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